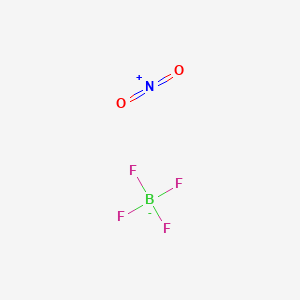

Nitronium tetrafluoroborate

描述

Nitronium tetrafluoroborate is a useful research compound. Its molecular formula is BF4HNO2- and its molecular weight is 132.81 g/mol. The purity is usually 95%.

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant;Health Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

作用机制

Target of Action

Nitronium tetrafluoroborate is primarily used as a nitrating agent . It targets nitrogen compounds, reacting with secondary aliphatic amines, an acyl aliphatic amine, a carbamate ester, a diacyl amine, and primary amides .

Mode of Action

This compound interacts with its targets by donating a nitro group (NO2) to the target molecule . This interaction results in the formation of the corresponding N-nitro derivative .

Biochemical Pathways

The nitration of aromatic compounds by this compound is an important synthetic pathway for generating arylamines . The nitration process involves the formation of nitronium ions, which are then used to nitrate the aromatic compounds .

Pharmacokinetics

It’s important to note that this compound is a colorless crystalline solid that reacts with water to form corrosive acids . Therefore, it must be handled under water-free conditions .

Result of Action

The result of this compound’s action is the formation of N-nitro derivatives when reacted with nitrogen compounds . These derivatives have various applications, including the synthesis of natural products, pharmaceuticals, and materials science .

Action Environment

This compound is sensitive to environmental conditions. It reacts with water to form corrosive acids, so it must be handled under water-free conditions . It is also sparsely soluble in many organic solvents . Therefore, the compound’s action, efficacy, and stability are highly influenced by the environmental conditions, particularly the presence of water and the type of solvent used.

生化分析

Biochemical Properties

Nitronium tetrafluoroborate is primarily used as a nitration agent . It has been shown to be a versatile nitrating agent for nitrogen compounds, giving the corresponding N-nitro derivative when reacted with secondary aliphatic amines, an acyl aliphatic amine, a carbamate ester, a diacyl amine, and primary amides

Cellular Effects

Given its role as a nitration agent, it may influence cellular function by modifying proteins and other biomolecules through nitration

Molecular Mechanism

The molecular mechanism of this compound largely involves its role as a nitration agent . It can react with various nitrogen compounds to form N-nitro derivatives

生物活性

Nitronium tetrafluoroborate (NO2BF4) is a powerful nitrating agent with significant applications in organic synthesis and potential biological implications. This article explores its biological activity, focusing on its effects on human proteins, particularly fibrinogen, and its reactivity in various biological contexts.

Overview of this compound

This compound is synthesized from fuming nitric acid, hydrogen fluoride, and boron trifluoride, resulting in a white powder that is highly reactive. It serves primarily as a source of nitronium ions (NO2^+), which are crucial in nitration reactions.

Effects on Human Fibrinogen

A significant study investigated the impact of nitronium ions derived from NO2BF4 on human fibrinogen (Fg), a key protein in blood coagulation. The findings indicated that:

- Nitration of Tyrosine : Treatment with NO2BF4 at concentrations as low as 0.01 mmol/L significantly increased the nitration of tyrosine residues in fibrinogen, as measured by competitive enzyme-linked immunosorbent assay (c-ELISA) .

- Polymerization Changes : Low concentrations enhanced polymerization of fibrin monomers, while higher concentrations (0.1 and 1 mmol/L) inhibited this process due to increased nitration and carbonylation .

- Statistical Significance : The increase in nitrotyrosine levels was statistically significant (p < 0.005), indicating a clear dose-dependent response to NO2BF4 treatment .

Table 1 summarizes the effects of NO2BF4 on fibrinogen:

| Concentration (mmol/L) | Nitration Level (Ntyr) | Polymerization Effect |

|---|---|---|

| 0.01 | Increased | Enhanced |

| 0.1 | Increased | Inhibited |

| 1 | Increased | Inhibited |

The mechanism by which NO2BF4 affects fibrinogen involves the nitration of tyrosine residues, which can alter protein conformation and function. The study highlighted that slight nitration could enhance coagulation properties, while excessive nitration may inhibit polymerization, leading to potential disruptions in normal clotting processes .

Comparative Reactivity

Research has shown that the reactivity of this compound varies with different substrates. For instance, it has been demonstrated that:

- Nitration Efficiency : NO2BF4 effectively nitrates aromatic compounds such as benzene and toluene, achieving yields between 80% and 95% for mononitro derivatives under optimal conditions .

- Influence of Solvent : The choice of solvent (e.g., tetramethylene sulfone) significantly affects the reaction rates and yields during nitration processes .

Case Study 1: Nitration of Aromatic Compounds

A comparative study assessed the nitrating ability of various nitronium salts, including NO2BF4, against toluene and benzene. The results indicated that NO2BF4 exhibited superior reactivity compared to other nitronium salts like trifluoromethanesulfonate . This finding underscores its utility in synthetic organic chemistry.

Case Study 2: Human Plasma Interaction

Another investigation explored how this compound interacts with components in human plasma. It was found that exposure resulted in the formation of specific ions detectable by mass spectrometry, indicating potential metabolic pathways influenced by nitronium ions . This highlights the need for further research into the pharmacokinetics and safety profile of NO2BF4 in biological systems.

科学研究应用

Nitration of Aromatic Compounds

One of the primary applications of nitronium tetrafluoroborate is in the nitration of aromatic compounds. This process is crucial for the synthesis of nitroaromatic compounds, which are important intermediates in the production of pharmaceuticals, agrochemicals, and explosives.

Mechanism of Nitration

The nitration process typically involves the generation of the nitronium ion () from this compound in the presence of a suitable solvent. The nitronium ion then attacks the aromatic ring, leading to the formation of the nitro derivative.

Key Findings:

- NOBF₄ has been shown to be effective in nitrating various aromatic substrates under mild conditions, yielding high selectivity and efficiency .

- The use of this compound allows for the nitration of sensitive substrates that would otherwise decompose under traditional nitration conditions .

Electrochemical Applications

This compound has also been investigated as a supporting electrolyte in electrochemical applications. Its solubility in organic solvents such as dichloromethane (CH₂Cl₂) makes it suitable for use in electrochemical cells.

Electrochemical Behavior

- The compound exhibits stable electrochemical properties, allowing for controlled reactions during electrochemical processes .

- It has been utilized in studies focusing on the electrochemical behavior of various organic compounds, providing insights into reaction mechanisms and product formation.

Synthesis of Nitrogen-Containing Compounds

Beyond aromatic nitration, NOBF₄ is employed in synthesizing a variety of nitrogen-containing compounds. This includes:

- N-nitro derivatives : These are synthesized from amines and other nitrogen-containing substrates, expanding the toolbox for chemists working with nitrogen functionalities.

- Porphyrin derivatives : NOBF₄ facilitates the nitration of porphyrins, which are important for applications in catalysis and materials science .

Case Study 1: Nitration of Porphyrins

A study demonstrated that this compound could effectively nitrate porphyrin derivatives, yielding valuable intermediates for further chemical modifications. This method was noted for its efficiency and selectivity compared to traditional methods .

Case Study 2: Electrochemical Applications

Research highlighted the use of NOBF₄ as a supporting electrolyte in organic electrochemistry, where it contributed to enhanced reaction rates and product yields. This application showcases its potential in developing new electrochemical methodologies .

Comparative Data Table

The following table summarizes key characteristics and applications of this compound compared to other nitrating agents:

| Property/Application | This compound | Other Nitrating Agents (e.g., HNO₃) |

|---|---|---|

| Solubility | Soluble in CH₂Cl₂ | Limited solubility |

| Stability | Stable under mild conditions | Often unstable |

| Selectivity | High | Variable |

| Reaction Conditions | Mild | Harsh |

| Application Range | Aromatic compounds, porphyrins | Broad but less selective |

化学反应分析

Nitration Reactions

NO₂BF₄ selectively introduces nitro groups into aromatic, aliphatic, and heterocyclic systems.

Aromatic Nitration

NO₂BF₄ nitrates electron-rich arenes in aprotic solvents like sulfolane or acetonitrile. Reaction rates and regioselectivity depend on substituent effects:

Mechanistically, nitration proceeds via electrophilic aromatic substitution (SEAr), with NO₂⁺ attacking the aromatic ring. Steric and electronic factors dominate regioselectivity .

Aliphatic Nitration

NO₂BF₄ reacts with alkanes and alkenes via carbocation intermediates:

-

Adamantane : Forms N-(1-adamantyl)acetamide via Ritter reaction (88% yield) .

-

Cyclohexene : Produces 3-nitrocyclohexene (40% yield) through nitrocarbocation stabilization .

-

1-Substituted cyclohexenes : Yield 2-fluoro-1-nitro derivatives (30–60%) via vicinal addition .

Oxidation Reactions

NO₂BF₄ acts as a mild oxidant, converting functional groups under controlled conditions:

Sulfur- and Phosphorus-Containing Compounds

| Substrate | Product | Conditions | Yield | Source |

|---|---|---|---|---|

| Diphenyl sulfide | Diphenyl sulfoxide | 25°C, CH₃CN | 90% | |

| Triphenylphosphine | Triphenylphosphine oxide | 25°C, CH₃CN | 85% |

Excess NO₂BF₄ further oxidizes sulfoxides to sulfones .

Carbocation Stabilization

Secondary and tertiary carbocations generated by NO₂BF₄ undergo Ritter reactions in acetonitrile:

-

Norbornane : Forms N-(exo-2-norbornyl)acetamide (78% yield) .

-

Bicyclo[2.2.2]octane : Yields amides (V)–(VII) in a 65:22:13 ratio .

Hydrolysis and Decomposition

NO₂BF₄ is moisture-sensitive, reacting violently with water:

Thermal decomposition occurs at 180°C:

Reactions with Nitrogen Compounds

NO₂BF₄ nitrates amines and amides:

-

Secondary aliphatic amines : Form N-nitro derivatives (e.g., N-nitropiperidine, 70% yield) .

-

Primary amides : Yield N-nitrosoamides under anhydrous conditions .

Porphyrin Functionalization

-

Octaethylporphyrin : Reacts in pyridine at 80°C to form meso-nitroporphyrin (31% yield). Zinc complexes enhance reactivity (63% yield at 20°C) .

-

Tetraphenylporphyrin : Forms β-pyridinium salts (85% yield with Zn complex) .

Reaction Solubility and Solvent Compatibility

| Solvent | Reactivity with NO₂BF₄ | Use Case | Source |

|---|---|---|---|

| Sulfolane | Non-reactive | Preferred for nitration | |

| Acetonitrile | Slow reaction at 25°C | Carbocation stabilization | |

| Nitromethane | Sparingly soluble | Limited nitration |

属性

IUPAC Name |

nitronium;tetrafluoroborate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/BF4.NO2/c2-1(3,4)5;2-1-3/q-1;+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RGVZMPONLYFINH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[B-](F)(F)(F)F.[N+](=O)=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

BF4NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001014531 | |

| Record name | Borate(1-), tetrafluoro-, nitryl (1:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001014531 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

132.81 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

White nearly odorless crystals; [Alfa Aesar MSDS] | |

| Record name | Nitronium tetrafluoroborate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/21261 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

13826-86-3 | |

| Record name | Borate(1-), tetrafluoro-, nitryl (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Borate(1-), tetrafluoro-, nitryl (1:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001014531 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Nitronium tetrafluoroborate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.034.107 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

A: Nitronium tetrafluoroborate acts as a strong electrophile. In reactions with aromatic compounds, the nitronium ion (NO2+) generated from this compound attacks the electron-rich aromatic ring, leading to electrophilic aromatic substitution and the introduction of a nitro group (NO2) onto the ring. [, , , , , ]

A: Yes, this compound can also react with non-aromatic compounds. For instance, it can nitrate aliphatic carboxylic acids in the presence of silver carbonate, likely proceeding through an alkyl- or aryl-silver intermediate. [] It can also oxidize alkyl (cycloalkyl) methyl ethers to carbonyl compounds. []

A: this compound reacts with alkanes like adamantane, but the mechanism is different. Instead of direct nitration, hydride abstraction occurs, leading to the formation of a carbocation intermediate. This intermediate then reacts with species like HNO2 or NO2- present in the reaction mixture, eventually yielding nitrated alkanes. []

ANone: The molecular formula is NO2BF4, and its molecular weight is 136.82 g/mol.

A: While specific spectroscopic data aren't extensively detailed within the provided research, researchers commonly utilize techniques like NMR spectroscopy to monitor reactions involving this compound and characterize products. [, , , , ]

A: this compound is often utilized with solvents like sulfolane, acetonitrile, methylene chloride, nitroethane, and nitromethane. The choice of solvent can influence reaction rates and product distributions. [, , , , , , , , ]

A: Yes, this compound is a powerful oxidizing agent and can react violently with water and other nucleophilic solvents. It's crucial to handle it with care and use it under anhydrous conditions. [, , ]

ANone: this compound finds applications in various synthetic transformations, including:

- Nitration of aromatic compounds: It's widely used for introducing nitro groups into aromatic rings, enabling the synthesis of various nitroaromatic compounds. [, , , , , , , , , , ]

- Nitration of aliphatic compounds: It can nitrate aliphatic carboxylic acids and alkanes, albeit through different mechanisms compared to aromatic nitration. [, ]

- Oxidation reactions: It can oxidize alkyl (cycloalkyl) methyl ethers to their corresponding carbonyl compounds. []

- Polymerization: It can initiate the polymerization of styrene oxide, leading to the formation of cyclic and linear oligomers with diverse structures. []

A: Yes, Density Functional Theory (DFT) calculations have been employed to investigate the interaction of this compound with carbon nanotubes (CNTs). These calculations revealed the strong binding affinity of both nitronium and tetrafluoroborate ions to CNTs and provided insights into the mechanism of CNT destruction by nitronium ions. []

ANone: Yes, while not directly addressed in these papers, the counterion can influence the reactivity of the nitronium ion. Different counterions can alter the solubility and dissociation behavior of the nitronium salt, thereby impacting its reactivity in nitration reactions.

A: Electron-donating groups on the aromatic ring enhance the reactivity towards nitration, while electron-withdrawing groups deactivate the ring. The position of substituents also plays a role, with ortho/para directors favoring nitration at those positions and meta directors directing it to the meta position. [, , , , , , , ]

A: Due to its reactivity, this compound should be handled and stored under anhydrous conditions. It should be kept away from moisture and incompatible materials like water and nucleophilic solvents to prevent hazardous reactions. [, , ]

ANone: The study of this compound combines aspects of:

- Organic Chemistry: It's a crucial reagent for synthesizing various organic compounds, highlighting its significance in organic synthesis and methodology development. [, , , , , , , , , , , , , , ]

- Materials Science: Research on its interaction with carbon nanotubes showcases its relevance in understanding material properties and potential applications in nanotechnology. []

- Analytical Chemistry: The use of techniques like NMR and HPLC to monitor reactions and analyze products underscores the role of analytical chemistry in studying this compound and its applications. [, , , , ]

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。